3,4-Dibenzylnaphthalen-2-ol
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Overview
Description
3,4-Dibenzylnaphthalen-2-ol is an organic compound with the molecular formula C26H22O It is a derivative of naphthalene, characterized by the presence of two benzyl groups attached to the 3 and 4 positions of the naphthalene ring, and a hydroxyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzylnaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibenzylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Oxidation: Formation of 3,4-dibenzylnaphthalen-2-one.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
3,4-Dibenzylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dibenzylnaphthalen-2-ol involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Naphthol: A simpler naphthalene derivative with a hydroxyl group at the 2 position.
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar naphthalene core but different functional groups.
1,2,3-Triazole derivatives: Compounds with a triazole ring attached to the naphthalene core, exhibiting different chemical properties.
Uniqueness: 3,4-Dibenzylnaphthalen-2-ol is unique due to the presence of two benzyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
120651-53-8 |
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Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,4-dibenzylnaphthalen-2-ol |
InChI |
InChI=1S/C24H20O/c25-24-17-20-13-7-8-14-21(20)22(15-18-9-3-1-4-10-18)23(24)16-19-11-5-2-6-12-19/h1-14,17,25H,15-16H2 |
InChI Key |
JQLKPQAROJPJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC3=CC=CC=C32)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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